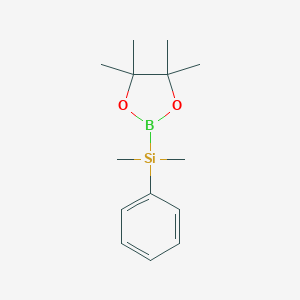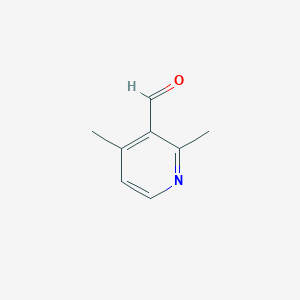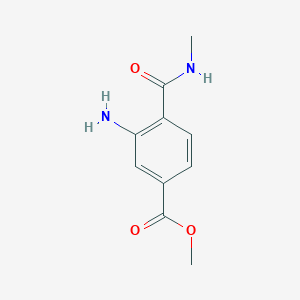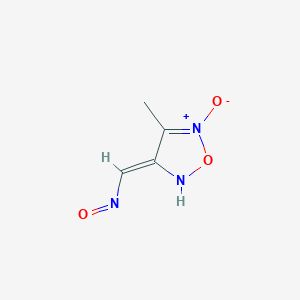![molecular formula C10H12ClN3O3S2 B066299 3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide CAS No. 175203-14-2](/img/structure/B66299.png)
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide is a chemical compound that belongs to the class of sulfonyl thiazolane derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a thiazolane ring substituted with a carbohydrazide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized by the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced by reacting the thiazolane intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carbohydrazide Group: The final step involves the reaction of the sulfonyl thiazolane intermediate with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or thiol derivatives.
Substitution: Various substituted thiazolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the growth of microbial cells by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Methylphenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide
- 3-[(4-Bromophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide
- 3-[(4-Fluorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide
Uniqueness
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide is unique due to the presence of the 4-chlorophenyl group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3S2/c11-7-1-3-8(4-2-7)19(16,17)14-5-6-18-10(14)9(15)13-12/h1-4,10H,5-6,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEDNOKNZJUECI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381238 |
Source


|
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-1,3-thiazolidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-14-2 |
Source


|
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-1,3-thiazolidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
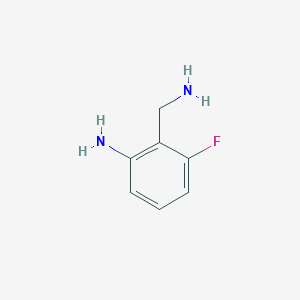
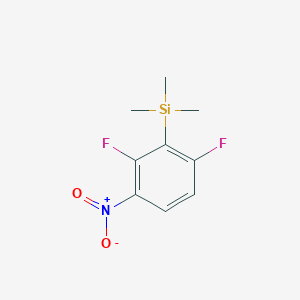
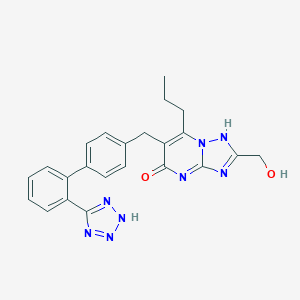
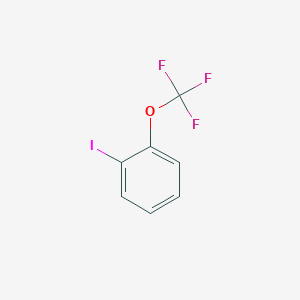
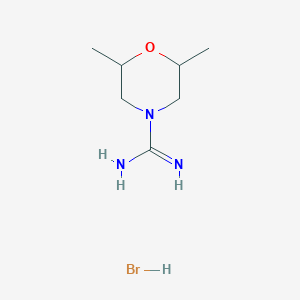
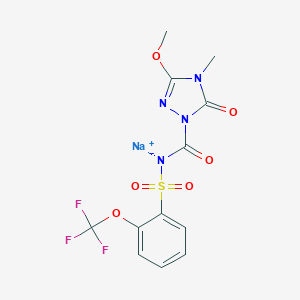
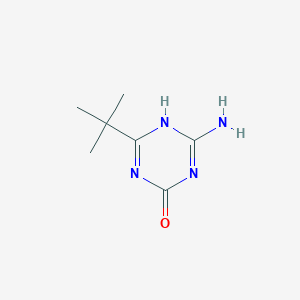
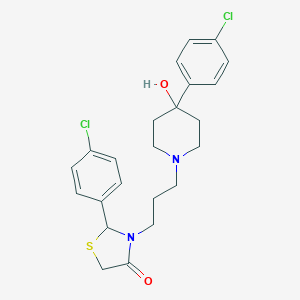
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
